molecular formula C12H14F3NO2 B176687 tert-Butyl (2-(trifluoromethyl)phenyl)carbamate CAS No. 141940-36-5

tert-Butyl (2-(trifluoromethyl)phenyl)carbamate

Cat. No.: B176687
CAS No.: 141940-36-5
M. Wt: 261.24 g/mol
InChI Key: IFKDQZIJKAZBPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2-(trifluoromethyl)phenyl)carbamate: is an organic compound that features a tert-butyl group, a trifluoromethyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(trifluoromethyl)phenyl)carbamate typically involves the reaction of 2-(trifluoromethyl)aniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-(trifluoromethyl)aniline+tert-butyl chloroformatetert-Butyl (2-(trifluoromethyl)phenyl)carbamate+HCl\text{2-(trifluoromethyl)aniline} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 2-(trifluoromethyl)aniline+tert-butyl chloroformate→tert-Butyl (2-(trifluoromethyl)phenyl)carbamate+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl (2-(trifluoromethyl)phenyl)carbamate can undergo nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl group.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 2-(trifluoromethyl)aniline and tert-butanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

Major Products:

    Hydrolysis: 2-(trifluoromethyl)aniline and tert-butanol.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl (2-(trifluoromethyl)phenyl)carbamate is used as a protecting group for amines in organic synthesis. It can be easily installed and removed under mild conditions, making it valuable in multi-step synthesis.

Biology and Medicine: The compound is explored for its potential use in drug development due to the presence of the trifluoromethyl group, which can enhance the metabolic stability and bioavailability of pharmaceuticals.

Industry: In the agrochemical industry, this compound is investigated for its potential use as a pesticide or herbicide due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(trifluoromethyl)phenyl)carbamate involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group can enhance the binding affinity of the compound to its molecular targets by increasing its lipophilicity and stability.

Comparison with Similar Compounds

  • tert-Butyl (2-fluorophenyl)carbamate
  • tert-Butyl (2-chlorophenyl)carbamate
  • tert-Butyl (2-bromophenyl)carbamate

Uniqueness: tert-Butyl (2-(trifluoromethyl)phenyl)carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to its analogs with other halogen substituents.

Properties

IUPAC Name

tert-butyl N-[2-(trifluoromethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2/c1-11(2,3)18-10(17)16-9-7-5-4-6-8(9)12(13,14)15/h4-7H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKDQZIJKAZBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90567273
Record name tert-Butyl [2-(trifluoromethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141940-36-5
Record name tert-Butyl [2-(trifluoromethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-isocyanato-2-(trifluoromethyl)benzene (4.0 g, 21.4 mmol) in 50 mL of THF at 0° C. was added potassium tert-butoxide (32.0 mL of a 1M solution in THF, 32 mmol) dropwise. The reaction was allowed to stir for 3 h with warming to ambient temperature and then was quenched with 10 mL of water. The mixture was diluted with ethyl acetate and the organics were washed sequentially with 1N HCl, sat'd. aq. NaHCO3 and brine, dried (MgSO4) and concentrated. The residue was taken up in chloroform, filtered through a pad of silica gel and concentrated to afford 2.9 g (52%) of the title compound which was sufficiently pure to be used without further purification. 1H NMR (CDCl3): δ 8.13 (d, 1H, J=8.2 Hz), 7.56 (d, 1H, J=7.7 Hz), 7.52 (t, 1H, J=8.0 Hz), 7.14 (t, 1H, J=7.7 Hz), 6.80 (broad s, 1H), 1.53 (s, 9H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (2-(trifluoromethyl)phenyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (2-(trifluoromethyl)phenyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (2-(trifluoromethyl)phenyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl (2-(trifluoromethyl)phenyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (2-(trifluoromethyl)phenyl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl (2-(trifluoromethyl)phenyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.